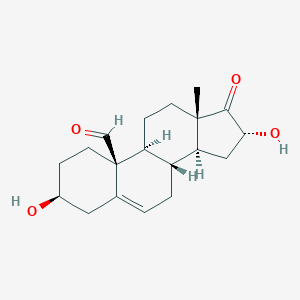
3,16-Dihydroxyandrost-5-ene-17,19-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,16-Dihydroxyandrost-5-ene-17,19-dione, also known as 16-DHEA, is a steroid hormone that is naturally produced in the body. It is a precursor to both testosterone and estrogen, and has been the subject of scientific research due to its potential health benefits.
Mécanisme D'action
The mechanism of action of 3,16-Dihydroxyandrost-5-ene-17,19-dione is not fully understood, but it is believed to work by modulating the activity of various enzymes and receptors in the body. It has been found to interact with the androgen receptor, the estrogen receptor, and the glucocorticoid receptor, among others.
Effets Biochimiques Et Physiologiques
3,16-Dihydroxyandrost-5-ene-17,19-dione has been found to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been found to have anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as heart disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,16-Dihydroxyandrost-5-ene-17,19-dione in lab experiments is that it is a naturally occurring hormone in the body, which makes it easier to study its effects. However, there are also limitations to using 3,16-Dihydroxyandrost-5-ene-17,19-dione in lab experiments. For example, it can be difficult to control the dosage and timing of administration, which can affect the results of the study.
Orientations Futures
There are many future directions for research on 3,16-Dihydroxyandrost-5-ene-17,19-dione. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in preventing and treating chronic diseases such as heart disease and cancer. Further research is also needed to better understand the mechanism of action of 3,16-Dihydroxyandrost-5-ene-17,19-dione and its effects on the body.
In conclusion, 3,16-Dihydroxyandrost-5-ene-17,19-dione is a steroid hormone that has been the subject of scientific research due to its potential health benefits. It has been found to have anti-inflammatory, anti-cancer, and anti-aging properties, and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to better understand the mechanism of action of 3,16-Dihydroxyandrost-5-ene-17,19-dione and its effects on the body.
Méthodes De Synthèse
3,16-Dihydroxyandrost-5-ene-17,19-dione can be synthesized from dehydroepiandrosterone (DHEA), which is a steroid hormone produced by the adrenal gland. The synthesis process involves the oxidation of the 3-hydroxyl group and the reduction of the 17-ketone group of DHEA. The resulting product is 3,16-Dihydroxyandrost-5-ene-17,19-dione, which can then be purified and used for scientific research.
Applications De Recherche Scientifique
3,16-Dihydroxyandrost-5-ene-17,19-dione has been the subject of scientific research due to its potential health benefits. It has been found to have anti-inflammatory, anti-cancer, and anti-aging properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
131061-48-8 |
|---|---|
Nom du produit |
3,16-Dihydroxyandrost-5-ene-17,19-dione |
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(3S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C19H26O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,10,12-16,21-22H,3-9H2,1H3/t12-,13+,14-,15-,16+,18-,19+/m0/s1 |
Clé InChI |
FKCHHWORRFEEJO-PMIQAHKFSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C=O |
SMILES |
CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)C=O |
SMILES canonique |
CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)C=O |
Synonymes |
3,16-dihydroxyandrost-5-ene-17,19-dione DHED |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



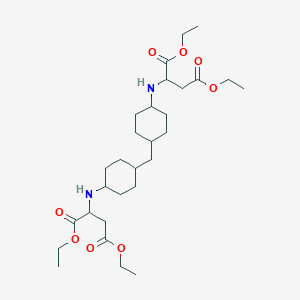
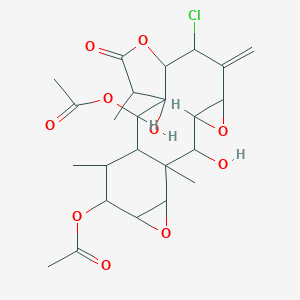
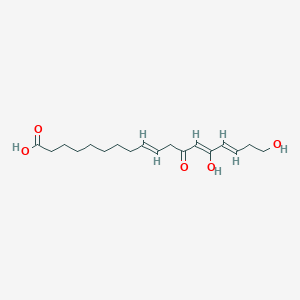
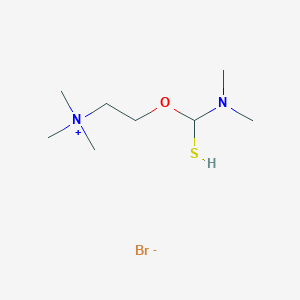
![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)
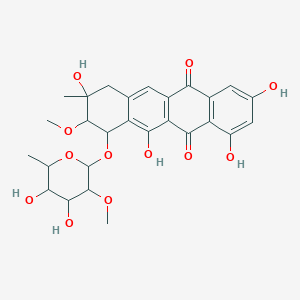

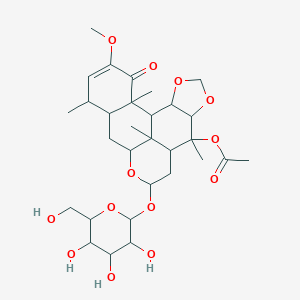
![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
